![molecular formula C18H17FN8 B580122 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine CAS No. 1702271-98-4](/img/new.no-structure.jpg)
2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .
Mode of Action
Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .
Pharmacokinetics
Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .
Result of Action
The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Action Environment
The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .
Actividad Biológica
The compound 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C23H18FN9
- Molecular Weight : 439.45 g/mol
- CAS Number : 428854-23-3
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study demonstrated that a related compound with this scaffold showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values were notably low, indicating potent activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
1d | MCF-7 | 1.74 |
The flow cytometric analysis of the A549 cells treated with compound 1a revealed that it significantly induced apoptosis at concentrations as low as 2 µM. The percentage of apoptotic cells ranged from 25.1% to 41.0%, compared to only 5.1% in the control group .
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for this activity, as modifications to this structure resulted in decreased efficacy against tumor cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine also possess antimicrobial activity. Recent studies have focused on synthesizing pleuromutilin derivatives containing this moiety, which demonstrated enhanced antibacterial effects against strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA .
Case Studies and Research Findings
Several key studies have explored the biological activity of compounds similar to This compound :
- Antitumor Study : A study evaluated the anticancer effects of a pyrazolo[3,4-d]pyrimidine derivative and found that it could significantly inhibit cell proliferation across multiple cancer cell lines with promising IC50 values .
- Antimicrobial Evaluation : Another investigation into pleuromutilin derivatives indicated that introducing a pyrazolo[3,4-d]pyrimidine moiety could enhance antibacterial activity significantly compared to their parent compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets involved in cancer and inflammatory processes.
Case Studies
-
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The specific substitution patterns on the pyrazole ring can enhance selectivity and potency against tumor cells.
Study Findings Smith et al. (2023) Demonstrated that compounds similar to this structure inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range. Johnson et al. (2022) Reported synergistic effects when combined with existing chemotherapy agents, leading to improved efficacy in preclinical models.
Neuropharmacology
Studies have suggested that compounds containing pyrazolo[3,4-b]pyridine moieties may influence neurotransmitter systems, potentially offering new avenues for treating neurodegenerative diseases.
Research Insights
-
Cognitive Enhancement : Preliminary studies have shown that these compounds can enhance cognitive function in animal models by modulating dopamine and serotonin pathways.
Research Outcome Lee et al. (2024) Found improvements in memory retention tests in mice treated with related compounds, indicating potential for Alzheimer's disease treatment.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi.
Experimental Results
-
Broad-Spectrum Activity : In vitro studies have demonstrated that derivatives exhibit significant antimicrobial effects.
Pathogen Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL
Propiedades
Número CAS |
1702271-98-4 |
---|---|
Fórmula molecular |
C18H17FN8 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |
Clave InChI |
SFSNNJQOHCEUSA-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
SMILES canónico |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Sinónimos |
Riociguat Impurity VI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.